2-ethyl-2-hydroxy-3-oxobutanoic acid 2-ethyl-2-hydroxy-3-oxobutanoic acid 2-Aceto-2-hydroxybutanoate is a hydroxy fatty acid.
Brand Name: Vulcanchem
CAS No.: 3142-65-2
VCID: VC1727181
InChI: InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)
SMILES: CCC(C(=O)C)(C(=O)O)O
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

2-ethyl-2-hydroxy-3-oxobutanoic acid

CAS No.: 3142-65-2

Cat. No.: VC1727181

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-2-hydroxy-3-oxobutanoic acid - 3142-65-2

Specification

CAS No. 3142-65-2
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name 2-ethyl-2-hydroxy-3-oxobutanoic acid
Standard InChI InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)
Standard InChI Key VUQLHQFKACOHNZ-UHFFFAOYSA-N
SMILES CCC(C(=O)C)(C(=O)O)O
Canonical SMILES CCC(C(=O)C)(C(=O)O)O

Introduction

Chemical Properties and Structure

2-Ethyl-2-hydroxy-3-oxobutanoic acid is a short-chain keto acid with multiple functional groups that contribute to its distinct chemical properties. It possesses a molecular formula of C6H10O4 and a molecular weight of approximately 146.14 g/mol. The compound's structure features several important functional groups:

Functional Groups Analysis

The compound contains multiple functional groups that determine its chemical behavior:

  • A hydroxyl group (-OH) attached to the second carbon atom

  • A carbonyl group (C=O) at the third position

  • A carboxylic acid group (-COOH)

  • An ethyl side chain (-CH2CH3)

These functional groups, particularly the hydroxyl and carbonyl moieties, enhance the compound's polarity and its ability to participate in hydrogen bonding . The presence of these polar groups significantly affects the compound's solubility profile and reactivity patterns in various biochemical reactions.

Stereochemistry

The compound features a stereogenic center at the C-2 position, resulting in two possible stereoisomers: (2R) and (2S). Research has demonstrated that the biological activity of these stereoisomers differs significantly, with the (2S) isomer showing greater biological relevance in enzymatic processes . This stereoisomeric specificity plays a crucial role in its biological functions, particularly in enzymatic reactions within biosynthetic pathways.

Nomenclature and Synonyms

The compound is known by several names across scientific literature, reflecting its structural features and biological roles:

Systematic NameCommon SynonymsCAS Registry Number
2-Ethyl-2-hydroxy-3-oxobutanoic acidAcetohydroxybutyrate3142-65-2
2-Aceto-2-hydroxybutanoate
(S)-2-Aceto-2-hydroxybutanoic acid
α-Acetohydroxybutyric acid
(S)-2-hydroxy-2-ethyl-3-oxobutanoate
(S)-2-acetyl-2-hydroxybutyrate
Alpha-aceto-alpha-hydroxybutyrate
AAAHB

This variety in nomenclature reflects the compound's importance across different scientific disciplines and research contexts . The systematic IUPAC name accurately describes its chemical structure, while the common synonyms often highlight its role in specific biochemical pathways or industrial applications.

Biological Significance

2-Ethyl-2-hydroxy-3-oxobutanoic acid demonstrates considerable biological importance, particularly in metabolic processes related to amino acid biosynthesis.

Role in Metabolic Pathways

The compound serves as a key intermediate in critical metabolic pathways, particularly:

  • The valine-isoleucine biosynthesis pathway, where it functions as a substrate for the enzyme reductoisomerase

  • The biosynthesis of various natural products as an essential metabolic intermediate

  • Amino acid metabolism and cellular energy production in various organisms

These metabolic roles underscore the compound's fundamental importance in basic cellular processes across diverse species, from unicellular organisms to complex multicellular life forms.

Distribution Across Species

2-Ethyl-2-hydroxy-3-oxobutanoic acid has been identified in numerous biological systems spanning the taxonomic spectrum. It exists in all living species, ranging from bacteria to plants to humans . Specific organisms where it has been studied include:

  • Yeast, where it functions in isoleucine biosynthesis

  • Bacteria such as Paraburkholderia species

  • The nematode Caenorhabditis elegans, which utilizes it in metabolic processes

  • Salmonella typhimurium, where the (2S)-isomer acts as a substrate for reductoisomerase

This widespread distribution highlights the compound's evolutionary conservation and fundamental importance in core metabolic functions across biological kingdoms.

Synthesis and Biosynthesis

The synthesis and biosynthesis of 2-ethyl-2-hydroxy-3-oxobutanoic acid have been subjects of considerable research, particularly regarding stereochemically pure forms of the compound.

Biological Biosynthesis

In living organisms, the compound is biosynthesized as part of the valine-isoleucine pathway. This biosynthetic route involves a series of enzymatic reactions that convert simpler precursors into 2-ethyl-2-hydroxy-3-oxobutanoic acid, which then serves as an intermediate for further metabolic transformations. The stereoselectivity of these enzymatic processes ensures the production of the biologically active (2S) stereoisomer.

Laboratory Synthesis

Significant research has been conducted on the laboratory synthesis of 2-ethyl-2-hydroxy-3-oxobutanoic acid, with particular emphasis on producing stereochemically pure forms. The stereoisomers of this compound have been synthesized in optically pure form, representing an important achievement in understanding the compound's biological activity . These synthetic approaches have enabled researchers to study the specific roles of each stereoisomer in various biochemical processes.

Research Findings

Scientific investigations into 2-ethyl-2-hydroxy-3-oxobutanoic acid have yielded several significant findings that enhance our understanding of its biochemical roles and potential applications.

Enzymatic Specificity

Research has demonstrated remarkable stereospecificity in enzymatic interactions involving this compound. Only the (2S)-isomers of 2-ethyl-2-hydroxy-3-oxobutanoic acid act as substrates for the reductoisomerase enzyme in Salmonella typhimurium . This finding highlights the exquisite stereochemical selectivity characteristic of enzymatic processes and underscores the importance of stereochemistry in biological systems.

Metabolic Integration

Studies have revealed that 2-ethyl-2-hydroxy-3-oxobutanoic acid serves as a metabolic junction point, integrating multiple biochemical pathways, particularly those involved in amino acid biosynthesis. This positioning within metabolic networks makes it a potentially valuable target for metabolic engineering approaches aimed at optimizing biosynthetic processes in industrial applications.

Structural Investigations

Applications

The unique properties and biological roles of 2-ethyl-2-hydroxy-3-oxobutanoic acid have led to various applications across scientific and industrial domains.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with applications in pharmaceuticals and agrochemicals . Its functional group diversity and stereochemical properties make it a versatile precursor for synthesizing structurally complex bioactive compounds.

Biochemical Research

As a metabolic intermediate, 2-ethyl-2-hydroxy-3-oxobutanoic acid is utilized in biochemical research to understand cellular metabolism, particularly amino acid biosynthesis pathways. It serves as a model compound for studying enzymatic catalysis, stereochemical recognition, and metabolic regulation in biological systems.

Future Research Directions

The current understanding of 2-ethyl-2-hydroxy-3-oxobutanoic acid suggests several promising avenues for future research.

Metabolic Engineering

Further investigations could focus on manipulating biosynthetic pathways involving this compound to optimize the production of valuable metabolites. By understanding and modifying the enzymatic processes in which 2-ethyl-2-hydroxy-3-oxobutanoic acid participates, researchers may develop improved biotechnological approaches for synthesizing amino acids and related compounds.

Therapeutic Development

More comprehensive explorations of the therapeutic potential of derivatives of 2-ethyl-2-hydroxy-3-oxobutanoic acid could yield novel pharmaceutical applications. The compound's involvement in fundamental metabolic processes suggests that targeted modifications might produce derivatives with specific biological activities relevant to treating metabolic disorders or other diseases.

Structural Biology

Detailed structural investigations of enzymes that interact with 2-ethyl-2-hydroxy-3-oxobutanoic acid could provide deeper insights into the molecular mechanisms underlying its biochemical roles. Such studies might reveal new aspects of enzyme-substrate interactions and inform the design of enzyme inhibitors or activators with potential biotechnological or therapeutic applications.

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